molecular formula C13H27NO B13186983 ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine

([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine

Cat. No.: B13186983
M. Wt: 213.36 g/mol
InChI Key: CRDASVROLPWPJP-UHFFFAOYSA-N
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Description

([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyethyl group, and a methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:

    Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.

Comparison with Similar Compounds

([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can be compared with similar compounds such as:

    Cyclopentylamines: Compounds with similar cyclopentyl structures but different substituents.

    Methoxyethylamines: Compounds with methoxyethyl groups attached to different core structures.

    Methylpropylamines: Compounds with methylpropylamine moieties but varying ring structures.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H27NO/c1-12(2)10-14-11-13(8-9-15-3)6-4-5-7-13/h12,14H,4-11H2,1-3H3

InChI Key

CRDASVROLPWPJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1(CCCC1)CCOC

Origin of Product

United States

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